1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one

説明

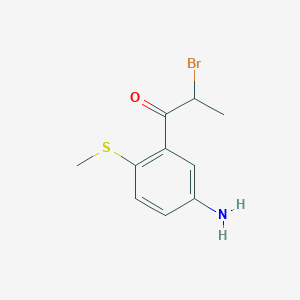

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a propan-1-one backbone substituted with a bromine atom at position 2. The phenyl ring attached to the ketone is functionalized with a methylthio (-SMe) group at position 2 and an amino (-NH₂) group at position 3. The methylthio substituent contributes moderate lipophilicity, influencing the compound’s partitioning behavior in biological systems or organic reactions.

特性

分子式 |

C10H12BrNOS |

|---|---|

分子量 |

274.18 g/mol |

IUPAC名 |

1-(5-amino-2-methylsulfanylphenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C10H12BrNOS/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,12H2,1-2H3 |

InChIキー |

BMGBNEGQLVQLOB-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)C1=C(C=CC(=C1)N)SC)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

科学的研究の応用

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and methylthio groups can influence its binding affinity and specificity towards these targets.

類似化合物との比較

The following analysis compares the target compound with structurally related brominated ketones, aromatic sulfides, and amino-functionalized derivatives, focusing on substituent effects, reactivity, and inferred properties.

Brominated Ketones

Brominated ketones are pivotal in synthesis due to the bromine atom’s role as a leaving group. Key comparisons include:

Key Findings :

- The target’s β-bromine is more reactive in substitution reactions than α-brominated compounds (e.g., ) due to reduced steric hindrance.

- Conjugated systems (e.g., propenone in ) exhibit lower ketone reactivity compared to saturated analogs like the target.

Amino and Sulfur-Containing Substituents

Amino and sulfur groups modulate electronic and steric properties:

Key Findings :

- The target’s amino group provides greater aqueous solubility than sulfur-only analogs (e.g., thiophene in ).

- Methylthio’s moderate lipophilicity balances solubility and permeability better than bulkier sulfur groups (e.g., thiomorpholino in ).

Protective Groups and Stability

Protective groups influence stability and synthetic utility:

Key Findings :

- The target’s unprotected amino group simplifies downstream modifications but limits compatibility with strongly acidic/basic conditions.

生物活性

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a bromine atom, an amino group, and a methylthio group, which contribute to its unique chemical properties and interactions with biological systems.

The molecular formula of this compound is C10H12BrNOS, with a molecular weight of 274.18 g/mol. It is characterized as a yellow solid and is primarily used as an intermediate in the synthesis of more complex organic molecules.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino and methylthio groups facilitate hydrogen bonding and hydrophobic interactions, while the bromine atom can participate in halogen bonding. These interactions are crucial for modulating biological pathways, making the compound a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

| Klebsiella pneumoniae | 11 |

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The specific mechanisms involve interactions with cellular signaling pathways that regulate cell growth and survival .

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound. For instance, a study focusing on its application in treating bacterial infections demonstrated significant improvements in infection management when combined with standard antibiotics. Another case study explored its use in cancer therapy, revealing enhanced efficacy when used in conjunction with other chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。